

An In-depth Technical Guide to 2,4-Dimethylbenzyl Chloride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,4-Dimethylbenzyl chloride

Cat. No.: B1294489

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties of **2,4-dimethylbenzyl chloride**, along with detailed experimental protocols for its synthesis and a representative nucleophilic substitution reaction.

Core Properties of 2,4-Dimethylbenzyl Chloride

2,4-Dimethylbenzyl chloride is an aromatic organic compound that serves as a valuable intermediate in various chemical syntheses. A summary of its key quantitative properties is presented below.

Property	Value
Molecular Weight	154.64 g/mol
Chemical Formula	C ₉ H ₁₁ Cl
CAS Number	824-55-5
Boiling Point	105 °C at 14 mmHg
Flash Point	96 °C
Specific Gravity	1.06 (20/20 °C)
Refractive Index	1.54

Experimental Protocols

Detailed methodologies for the synthesis of **2,4-dimethylbenzyl chloride** and a subsequent nucleophilic substitution reaction are provided below. These protocols are representative and may require optimization based on specific laboratory conditions and desired purity.

Synthesis of 2,4-Dimethylbenzyl Chloride via Chloromethylation of m-Xylene

This protocol describes the synthesis of **2,4-dimethylbenzyl chloride** from m-xylene, concentrated hydrochloric acid, and paraformaldehyde.

Materials:

- m-Xylene
- Concentrated Hydrochloric Acid (36%)
- Paraformaldehyde
- 500 mL Autoclave Pressure Reactor
- Stirring mechanism
- Heating mantle with temperature control

Procedure:

- In a 500 mL autoclave pressure reactor, sequentially add 254.4 g (2.4 mol) of m-xylene, 91.3 g (0.9 mol) of concentrated hydrochloric acid, and 18.2 g (0.6 mol, in terms of formaldehyde) of paraformaldehyde.
- Seal the reactor and commence stirring.
- Increase the temperature of the reactor to 100 °C, at which point the internal pressure will rise to approximately 1 bar.
- Maintain the reaction at this temperature and pressure for 8-12 hours.

- After the reaction period, cool the reactor to room temperature and carefully vent any excess pressure.
- Transfer the reaction mixture to a separatory funnel. The organic layer containing the product will separate from the aqueous layer.
- Wash the organic layer with water, followed by a saturated sodium bicarbonate solution, and finally with brine.
- Dry the organic layer over anhydrous magnesium sulfate.
- Filter to remove the drying agent.
- The crude product can be purified by vacuum distillation to yield **2,4-dimethylbenzyl chloride**.

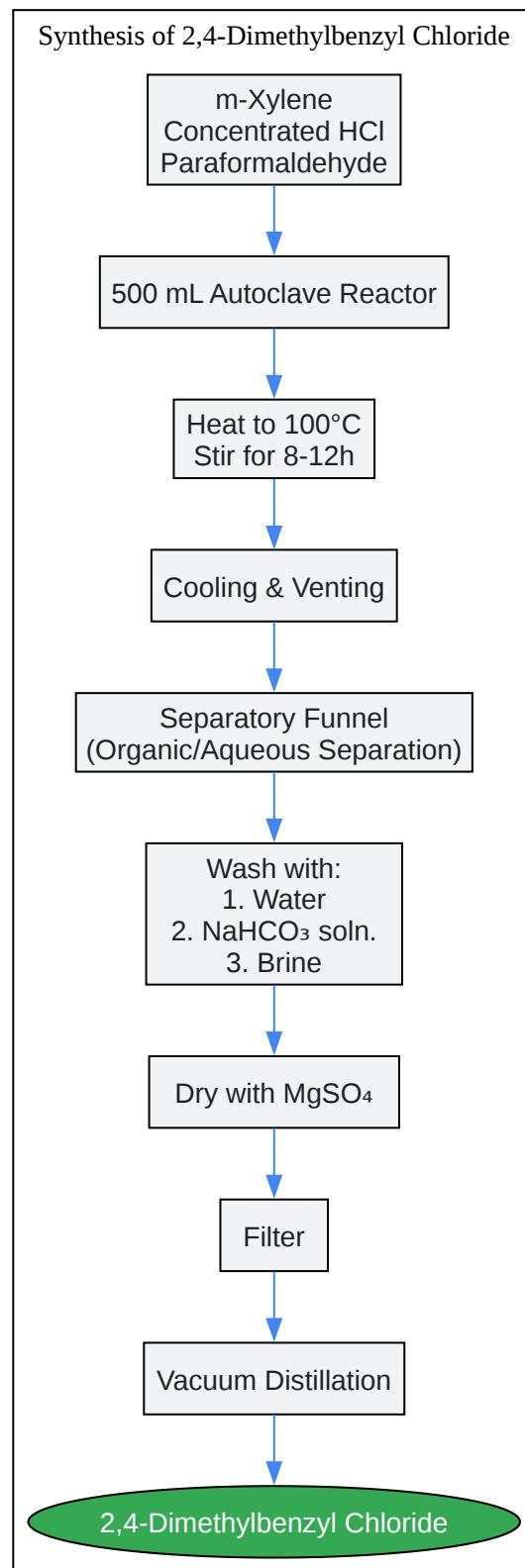
Nucleophilic Substitution: Synthesis of 2,4-Dimethylbenzyl Cyanide

This protocol details the reaction of **2,4-dimethylbenzyl chloride** with sodium cyanide to produce 2,4-dimethylbenzyl cyanide, a common precursor in the synthesis of pharmaceuticals and other fine chemicals.

Materials:

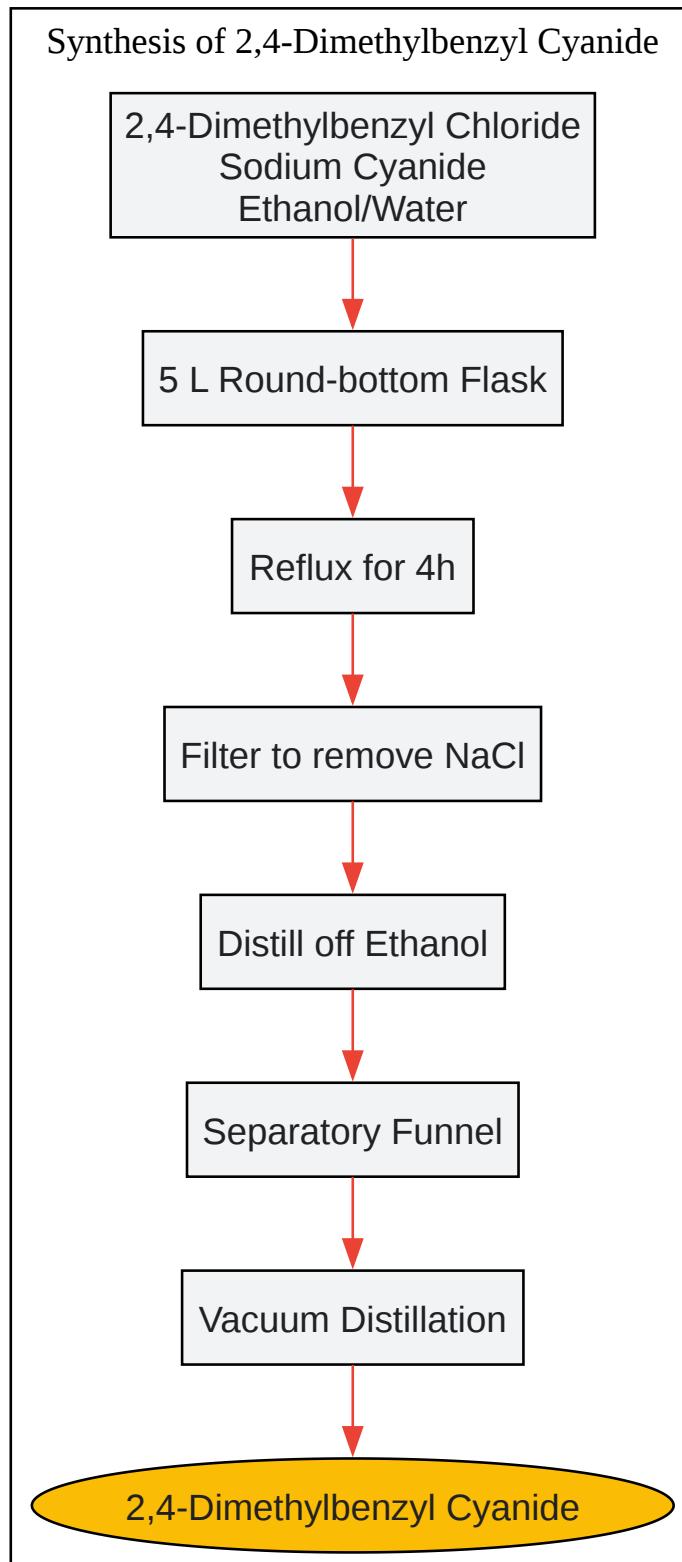
- **2,4-Dimethylbenzyl Chloride**

- Sodium Cyanide (powdered, 96-98% pure)
- 95% Ethanol
- Water
- 5 L Round-bottom flask
- Reflux condenser
- Separatory funnel


- Heating mantle (steam bath)
- Filtration apparatus (suction)
- Distillation apparatus (vacuum)

Procedure:

- In a 5 L round-bottom flask, place 500 g of powdered sodium cyanide and 450 mL of water. Warm the mixture on a water bath to dissolve the sodium cyanide.
- In a separatory funnel, prepare a mixture of 1 kg of **2,4-dimethylbenzyl chloride** and 1 kg of 95% ethanol.
- Add the alcoholic solution of **2,4-dimethylbenzyl chloride** to the sodium cyanide solution over a period of 30-45 minutes.
- Fit the flask with a reflux condenser and heat the mixture on a steam bath for four hours.
- After the reflux period, cool the mixture and filter with suction to remove the precipitated sodium chloride. Wash the salt cake with a small amount of ethanol to recover any entrained product.
- Transfer the filtrate to a distillation apparatus and distill off the majority of the ethanol.
- Cool the residual liquid and transfer it to a separatory funnel. The layer of 2,4-dimethylbenzyl cyanide will separate.
- Separate the organic layer and purify by vacuum distillation to obtain the final product.


Visualized Workflows

The following diagrams illustrate the logical flow of the experimental procedures described above.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **2,4-dimethylbenzyl chloride**.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of 2,4-dimethylbenzyl cyanide.

- To cite this document: BenchChem. [An In-depth Technical Guide to 2,4-Dimethylbenzyl Chloride]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1294489#2-4-dimethylbenzyl-chloride-molecular-weight>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com